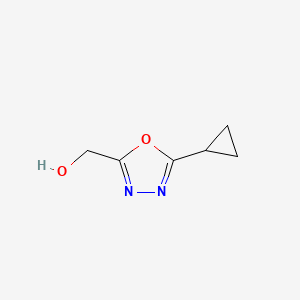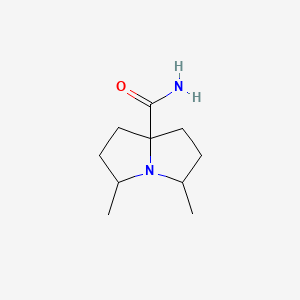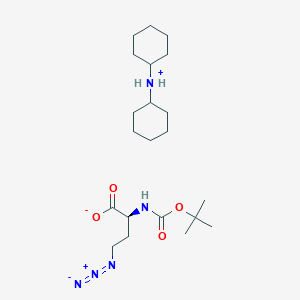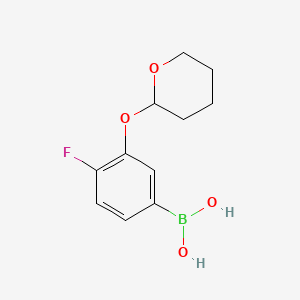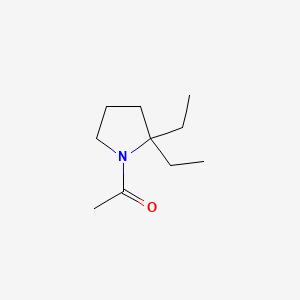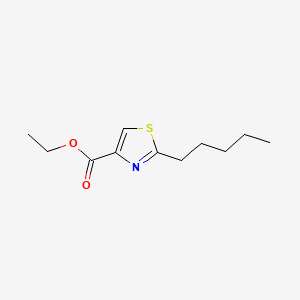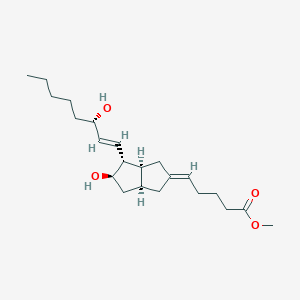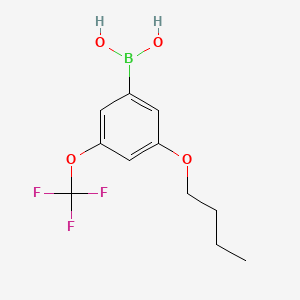![molecular formula C23H21NO B594085 [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1528793-12-5](/img/structure/B594085.png)
[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic cannabinoid that activates both the central cannabinoid receptor 1 and the peripheral cannabinoid receptor 2. This compound is part of a class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol, the active component in cannabis. It has been identified in various herbal blends and is known for its potent cannabimimetic properties .
Mechanism of Action
Target of Action
The primary targets of the JWH 073 N-(2-methylpropyl) isomer are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
The JWH 073 N-(2-methylpropyl) isomer acts as an agonist to the CB1 and CB2 receptors . This means that it binds to these receptors and activates them. The compound has a higher affinity for the CB1 receptor than THC, the main psychoactive compound in cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone involves the reaction of 1-isobutyl-1H-indole-3-carboxylic acid with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on the central and peripheral cannabinoid receptors. It helps in understanding the pharmacological and toxicological properties of these compounds.
Medicine: While not approved for medical use, research involving this compound contributes to the development of potential therapeutic agents targeting cannabinoid receptors for conditions like chronic pain, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development and testing of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 250: A synthetic cannabinoid with a different naphthoyl group.
AM-2201: A fluorinated derivative of JWH 018.
Uniqueness: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone is unique due to its specific structural modifications, including the 2-methylpropyl group and the naphthyl group attached at the 2’ position. These modifications result in distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids .
Properties
IUPAC Name |
[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-16(2)14-24-15-21(19-11-5-6-13-22(19)24)23(25)20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHBVYEKFAQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017295 |
Source


|
| Record name | JWH-073 N-(2-Methylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528793-12-5 |
Source


|
| Record name | JWH-073 N-(2-Methylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


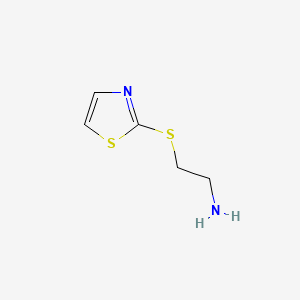
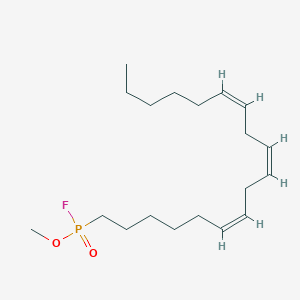
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
